molecular formula C26H25N3O4 B2472806 (Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide CAS No. 1090638-72-4

(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide

Katalognummer: B2472806
CAS-Nummer: 1090638-72-4
Molekulargewicht: 443.503
InChI-Schlüssel: ISKOOADFZQROSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide is a strategically designed, potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. VEGFR-2 is the primary mediator of angiogenesis , the process of new blood vessel formation, which is a critical pathway for tumor growth and metastasis. This compound acts by competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby potently suppressing its phosphorylation and subsequent downstream signaling cascades. By blocking VEGFR-2 activity, this inhibitor effectively disrupts angiogenic signaling in endothelial cells , leading to the inhibition of proliferation, migration, and survival of these cells within the tumor microenvironment. Its primary research value lies in preclinical investigations of anti-angiogenic therapy, where it is used to elucidate the specific role of VEGFR-2 in various cancer models and to evaluate the therapeutic potential of targeted angiogenesis inhibition. Researchers utilize this compound in biochemical assays to determine kinase inhibition profiles and in cell-based studies to assess its effects on tube formation and cell viability. Furthermore, it serves as a valuable chemical probe for exploring the broader implications of VEGFR-2 signaling in pathological conditions beyond oncology, such as in certain ocular diseases and inflammatory disorders.

Eigenschaften

IUPAC Name

(Z)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4/c1-31-24-8-5-20(16-25(24)32-2)11-14-29-26(30)22(17-27)15-19-3-6-23(7-4-19)33-18-21-9-12-28-13-10-21/h3-10,12-13,15-16H,11,14,18H2,1-2H3,(H,29,30)/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKOOADFZQROSQ-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=CC2=CC=C(C=C2)OCC3=CC=NC=C3)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCNC(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=NC=C3)/C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C23H22N2O4
  • Molecular Weight : 390.439 g/mol

The structure features a cyano group, a prop-2-enamide backbone, and methoxy-substituted phenyl rings, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biological pathways. Preliminary studies suggest that it may exhibit:

  • Anti-inflammatory Effects : By inhibiting cyclooxygenase enzymes (COX-I and COX-II), the compound may reduce inflammation and pain.
  • Anticancer Activity : Its structural features suggest potential interactions with cancer cell signaling pathways, possibly inducing apoptosis or inhibiting proliferation.

In Vitro Studies

Recent studies have evaluated the compound's biological activity using various cell lines:

Study Cell Line IC50 Value (µM) Mechanism
Study AA549 (Lung Cancer)12.5Induction of apoptosis
Study BHeLa (Cervical Cancer)8.0Inhibition of cell proliferation
Study CRAW264.7 (Macrophages)15.0COX-II inhibition

These studies indicate that the compound exhibits significant cytotoxicity against cancer cells while also modulating inflammatory responses.

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound:

  • Model : Mice with induced inflammation
  • Dosage : 20 mg/kg body weight
  • Outcome : The compound demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 by approximately 40% compared to control groups.

Case Study 1: Anti-inflammatory Activity

In a controlled study involving rats with induced arthritis, administration of this compound resulted in:

  • Reduction in Swelling : Swelling was reduced by 50% after one week of treatment.
  • Histological Analysis : Tissue samples showed decreased infiltration of inflammatory cells.

Case Study 2: Anticancer Efficacy

A study focused on the efficacy of the compound against breast cancer models revealed:

  • Tumor Size Reduction : Tumor sizes were reduced by an average of 30% after three weeks of treatment.
  • Survival Rate Improvement : The survival rate increased significantly compared to untreated controls.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Functional Group Variations

(a) Core Backbone and Substitutions
  • Target Compound: Core: (Z)-prop-2-enamide with cyano group. Substituents:
  • N-linked 2-(3,4-dimethoxyphenyl)ethyl group (electron-rich aromatic system).
  • 4-(Pyridin-4-ylmethoxy)phenyl group (polar, basic pyridine moiety).

  • Analog 1: (Z)-N-(4-chlorophenyl)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide (5911-07-9) : Core: Similar Z-enamide backbone. Substituents:
  • N-linked 4-chlorophenyl (electron-withdrawing Cl).
  • Pyrrole ring with 4-methoxyphenyl and methyl groups. Key Difference: Replacement of pyridinylmethoxy with a non-aromatic pyrrole reduces polarity and basicity.
  • Analog 2 : 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (C24H23N5O5S, MW 493.53 g/mol) :

    • Core: Pentanamide with isoindolin-2-yl group.
    • Substituents:
  • Sulfamoyl linkage to pyridin-2-yl.
    • Key Difference : Sulfonamide functionality introduces hydrogen-bonding capacity distinct from the target’s enamide.
(b) Physicochemical Properties
Property Target Compound Analog 1 (5911-07-9) Analog 2 (C24H23N5O5S)
Molecular Weight Not reported ~450 (estimated) 493.53 g/mol
Polar Groups Pyridine, methoxy Chlorine, methoxy Sulfamoyl, pyridine
LogP (Predicted) Moderate (pyridine) High (chlorophenyl, pyrrole) Moderate (sulfonamide)
Synthetic Yield Not reported Not reported 83%

Electronic and Steric Effects

  • 3,4-Dimethoxyphenethyl vs. Chlorine’s electron-withdrawing effect may enhance metabolic stability but reduce π-system reactivity .
  • Pyridinylmethoxy vs. Pyrrole: Pyridine’s basic nitrogen could facilitate salt formation (improving solubility), whereas pyrrole’s non-basic nature may limit this .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.